Benzyl isoeugenol

Contact dermatitis Patch testing Fragrance allergen substitution

Benzyl isoeugenol (CAS 92666-21-2; also registered as 120-11-6), systematically named 1-(benzyloxy)-2-methoxy-4-(prop-1-en-1-yl)benzene or isoeugenyl benzyl ether, is a synthetic phenylpropanoid derivative with molecular formula C17H18O2 and molecular weight 254.32 g/mol. The compound is formed via etherification of isoeugenol with a benzyl group and exists as a white to ivory crystalline powder with a melting point of 46–63 °C.

Molecular Formula C17H18O2
Molecular Weight 254.32 g/mol
CAS No. 92666-21-2
Cat. No. B3030593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl isoeugenol
CAS92666-21-2
Synonymsenzyl 2-methoxy-4-propenylphenyl ether
benzyl isoeugenol
isoeugenol benzyl ethe
Molecular FormulaC17H18O2
Molecular Weight254.32 g/mol
Structural Identifiers
SMILESCC=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC
InChIInChI=1S/C17H18O2/c1-3-7-14-10-11-16(17(12-14)18-2)19-13-15-8-5-4-6-9-15/h3-12H,13H2,1-2H3/b7-3+
InChIKeyYKSSSKBJDZDZTD-XVNBXDOJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water, soluble in oils
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl Isoeugenol (CAS 92666-21-2) Procurement Data Sheet: Molecular Identity and Baseline Characterization


Benzyl isoeugenol (CAS 92666-21-2; also registered as 120-11-6), systematically named 1-(benzyloxy)-2-methoxy-4-(prop-1-en-1-yl)benzene or isoeugenyl benzyl ether, is a synthetic phenylpropanoid derivative with molecular formula C17H18O2 and molecular weight 254.32 g/mol [1][2]. The compound is formed via etherification of isoeugenol with a benzyl group and exists as a white to ivory crystalline powder with a melting point of 46–63 °C . Its calculated logP of approximately 4.0–4.3 indicates high lipophilicity and minimal aqueous solubility (estimated 2.34 mg/L at 25 °C), consistent with membrane localization behavior [3][4]. The compound is recognized by regulatory bodies including JECFA (No. 1268), FEMA (No. 3698), and CoE (No. 522) as a flavoring agent with an Acceptable Daily Intake designation [5]. Authoritative spectral data including ¹H NMR (400 MHz, CDCl₃), ¹³C NMR (50 MHz, CDCl₃), and IR (KBr disc) are available for identity verification [6][7].

Why Benzyl Isoeugenol Cannot Be Readily Replaced by Generic Isoeugenol Derivatives


The critical substitution risk stems from three factors. First, isoeugenol derivatives exhibit widely divergent skin sensitization profiles that are not predictable from structural homology alone; benzyl isoeugenol (ether linkage) demonstrates fundamentally different allergenicity than isoeugenyl acetate (ester linkage) or parent isoeugenol, with patch test data confirming non-overlapping reactivity patterns [1]. Second, the etherification of the phenolic hydroxyl group alters key physicochemical parameters including logP (benzyl isoeugenol ~4.0–4.3 vs. isoeugenol ~2.1–2.6), boiling point (benzyl isoeugenol 198–204 °C at 5 Torr vs. isoeugenol 266 °C at 760 mmHg), and aqueous solubility, which collectively impact formulation compatibility, volatility, and olfactory tenacity [2][3]. Third, regulatory and safety designations are compound-specific: benzyl isoeugenol carries a JECFA ADI of 'acceptable' with no safety concern at current intake levels [4], while isoeugenol is subject to IFRA restriction as a known fragrance allergen requiring concentration-limited use [5]. These orthogonal differences render generic substitution scientifically and regulatorily unsound.

Benzyl Isoeugenol: Comparative Quantitative Evidence for Scientific and Procurement Decisions


Skin Sensitization Potential: Benzyl Isoeugenol vs. Isoeugenol and Isoeugenyl Acetate

In a multicenter patch test study of 2,261 consecutive patients with suspected contact dermatitis, benzyl isoeugenol elicited positive reactions in only 2 patients (0.088%), compared to 40 patients (1.77%) for parent isoeugenol and 19 patients (0.84%) for isoeugenyl acetate [1]. Critically, the 2 patients positive to benzyl isoeugenol showed no concomitant reactivity to isoeugenol (0/2), whereas 13/19 (68%) of isoeugenyl acetate-positive patients also reacted to isoeugenol. The ether derivatives (benzyl isoeugenol and isoeugenyl methyl ether) demonstrated complete absence of cross-reactivity with the parent compound and esters. This divergence is attributed to the ether linkage preventing the metabolic generation of reactive quinone methide intermediates that drive sensitization to isoeugenol and its esters [1].

Contact dermatitis Patch testing Fragrance allergen substitution Dermatotoxicology

Physicochemical Stability: Boiling Point and Volatility Profile vs. Isoeugenol

Benzyl isoeugenol exhibits a boiling point of 198–204 °C at 5 Torr [1], whereas parent isoeugenol boils at 266–268 °C at atmospheric pressure (760 mmHg) [2]. The reduced pressure boiling point specification indicates benzyl isoeugenol can be processed under vacuum without thermal degradation, a critical advantage for fragrance compounding where heat-sensitive notes must be preserved. Furthermore, the higher molecular weight and ether substitution confer enhanced tenacity; fragrance industry references describe benzyl isoeugenol's odor as having 'exceptional tenacity' and serving as a fixative that 'gives body and tenacity' to perfume compositions [3]. This contrasts with isoeugenol, which exhibits higher volatility and shorter olfactory duration.

Volatility Tenacity Thermal stability Formulation science

Regulatory Safety Designation: JECFA ADI Status vs. Isoeugenol IFRA Restrictions

Benzyl isoeugenol received a JECFA evaluation in 2003 (61st meeting) with an ADI designation of 'Acceptable' and the explicit conclusion: 'No safety concern at current levels of intake when used as a flavouring agent' [1][2]. In contrast, isoeugenol is classified as a fragrance allergen subject to IFRA Standards with concentration-dependent use restrictions and mandatory labeling requirements in the EU under the 26 fragrance allergens regulation [3]. The etherification of the phenolic group in benzyl isoeugenol eliminates the structural feature responsible for quinone methide formation, thereby mitigating the sensitization mechanism that triggers isoeugenol's regulatory scrutiny. A 28-day oral toxicity study in rats dosed with isoeugenol benzyl ether at 0, 60, 120, and 240 mg/kg/day confirmed no significant adverse effects at the evaluated doses [4].

Regulatory compliance Food additive safety Flavoring agent Toxicology

Olfactory Character and Fixative Function: Superior Tenacity vs. Parent Isoeugenol

Benzyl isoeugenol is characterized by fragrance industry sources as possessing a 'faintly rosy-balsamic-carnation type odor of exceptional tenacity' that is 'overall sweet and generally floral when blended with lower boiling components' . It is specifically utilized as a fixative to 'add subtle effects to wide range of compositions, imparting warmth and sweetness and thus enhancing the tenacity of the perfume' [1]. In contrast, parent isoeugenol is described as having a 'spicy, clove-like' odor with higher volatility and shorter persistence [2]. The benzyl etherification not only modulates the olfactory profile from sharp spicy to soft floral-balsamic but also significantly extends the evaporation half-life, enabling benzyl isoeugenol to function as an effective base-note fixative that anchors more volatile top and middle notes.

Fragrance formulation Perfumery Fixative Olfactory science

Hydrophobicity and Membrane Partitioning: logP Comparison vs. Isoeugenol

Benzyl isoeugenol exhibits a calculated logP (XLogP3) of approximately 4.1–4.3, with experimentally measured logP values ranging from 4.02 to 4.344 [1]. In comparison, isoeugenol has a significantly lower logP of 2.1–2.65 [2]. This ~1.5–2.0 log unit difference translates to benzyl isoeugenol being approximately 30–100× more lipophilic than isoeugenol. The higher lipophilicity predicts preferential partitioning into lipid membranes and organic phases, influencing formulation compatibility (enhanced solubility in nonpolar vehicles), bioavailability (increased membrane permeability), and olfactory diffusion behavior (slower evaporation from lipid matrices). The compound is described as 'practically insoluble in water' with estimated aqueous solubility of 2.344 mg/L at 25 °C, consistent with the high logP [3].

Lipophilicity Formulation compatibility ADME prediction QSAR

Benzyl Isoeugenol: Evidence-Backed Application Scenarios for Procurement Prioritization


Fragrance Formulations Requiring Extended Longevity and Reduced Allergen Risk

Benzyl isoeugenol should be prioritized over isoeugenol or isoeugenyl acetate when formulating fine fragrances, personal care products, or household scents where extended olfactory longevity is a performance requirement and skin sensitization risk must be minimized. The compound's 'exceptional tenacity' and fixative function enable it to anchor more volatile notes throughout the fragrance dry-down period. Simultaneously, the 20× lower patch test positivity rate (0.088% vs. 1.77%) and complete absence of cross-reactivity with isoeugenol [1] reduce the allergenic burden of the final formulation, supporting regulatory compliance with allergen disclosure requirements.

Food and Beverage Flavoring Applications Requiring JECFA-Approved Safety Designation

Benzyl isoeugenol is the appropriate selection for food flavoring applications where a JECFA ADI of 'Acceptable' with 'no safety concern at current levels of intake' is required . Unlike isoeugenol, which carries IFRA concentration restrictions and allergen labeling requirements [1], benzyl isoeugenol's regulatory profile enables unrestricted use as a flavoring agent (FEMA 3698) across a wide range of food categories. This makes benzyl isoeugenol the preferred choice for formulators seeking a warm, spicy, balsamic flavor note with established safety credentials.

Lipid-Based Formulations and Emulsion Systems Requiring High Hydrophobicity

Benzyl isoeugenol's logP of 4.02–4.34 confers ~30–100× greater lipophilicity than isoeugenol (logP ~2.1–2.6) [1]. This property makes benzyl isoeugenol superior for formulations that depend on partitioning into lipid phases, such as oil-based perfumes, lipid nanoparticle delivery systems, cosmetic emulsions with high oil-phase content, and products requiring sustained release from lipophilic matrices. The compound's predicted membrane localization also supports applications where interaction with lipid bilayers is mechanistically relevant, including certain antimicrobial formulation strategies.

Specialty Aroma Chemical Supply with Verified Spectral Identity

For procurement requiring rigorous chemical identity verification, benzyl isoeugenol (CAS 92666-21-2/120-11-6) is supported by comprehensive spectral reference data from the SDBS database, including ¹H NMR (400 MHz, CDCl₃), ¹³C NMR (50 MHz, CDCl₃), and IR (KBr disc) spectra [1]. This spectral library enables precise quality control and identity confirmation, distinguishing benzyl isoeugenol from structurally similar ethers such as benzyl eugenol or methyl isoeugenol. The availability of authenticated spectral data reduces analytical burden and supports regulatory documentation requirements for incoming material qualification.

Technical Documentation Hub

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